Cas no 33694-79-0 (4-\u200bBromo-\u200b1-\u200bmethyl-1H-\u200bpyrrole-\u200b2-\u200bcarboxaldehyde)

4-\u200bBromo-\u200b1-\u200bmethyl-1H-\u200bpyrrole-\u200b2-\u200bcarboxaldehyde structure
33694-79-0 structure
商品名:4-\u200bBromo-\u200b1-\u200bmethyl-1H-\u200bpyrrole-\u200b2-\u200bcarboxaldehyde
CAS番号:33694-79-0
MF:C6H6NOBr
メガワット:188.022
MDL:MFCD24674290
CID:3943202
PubChem ID:12196701

4-\u200bBromo-\u200b1-\u200bmethyl-1H-\u200bpyrrole-\u200b2-\u200bcarboxaldehyde 化学的及び物理的性質

名前と識別子

    • 1H-Pyrrole-2-carboxaldehyde, 4-bromo-1-methyl-
    • 4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde
    • 4-Bromo-1-methyl-1H-pyrrole-2-carboxaldehyde
    • MFCD24674290
    • BBL033385
    • CS-0117595
    • EN300-1696678
    • 843-994-9
    • Z1511750481
    • VEEDIVXHCKQZMS-UHFFFAOYSA-N
    • 4-BROMO-1-METHYLPYRROLE-2-CARBALDEHYDE
    • n-methyl-4-bromo-2-pyrrole-carboxaldehyde
    • VS-12030
    • STL374127
    • AKOS015832788
    • AT16228
    • 33694-79-0
    • SY237299
    • IBA69479
    • SCHEMBL5393454
    • N-Methyl-4-bromo-2-pyrrolecarboxaldehyde
    • 4-\u200bBromo-\u200b1-\u200bmethyl-1H-\u200bpyrrole-\u200b2-\u200bcarboxaldehyde
    • MDL: MFCD24674290
    • インチ: InChI=1S/C6H6BrNO/c1-8-3-5(7)2-6(8)4-9/h2-4H,1H3
    • InChIKey: VEEDIVXHCKQZMS-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 186.96328g/mol
  • どういたいしつりょう: 186.96328g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 118
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 22Ų

4-\u200bBromo-\u200b1-\u200bmethyl-1H-\u200bpyrrole-\u200b2-\u200bcarboxaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1696678-0.05g
4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde
33694-79-0 95%
0.05g
$86.0 2023-09-20
Enamine
EN300-1696678-0.25g
4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde
33694-79-0 95%
0.25g
$183.0 2023-09-20
TRC
B699343-100mg
4-\u200bBromo-\u200b1-\u200bmethyl-1H-\u200bpyrrole-\u200b2-\u200bcarboxaldehyde
33694-79-0
100mg
$ 1275.00 2023-04-18
Alichem
A109007308-25g
4-Bromo-1-methyl-1H-pyrrole-2-carbaldehyde
33694-79-0 97%
25g
$1366.80 2023-09-02
Aaron
AR01DX1N-1g
4-Bromo-1-methyl-1H-pyrrole-2-carbaldehyde
33694-79-0 95%
1g
$534.00 2025-02-09
A2B Chem LLC
AX27871-2.5g
4-Bromo-1-methyl-1h-pyrrole-2-carbaldehyde
33694-79-0 95%
2.5g
$648.00 2024-04-20
A2B Chem LLC
AX27871-50mg
4-Bromo-1-methyl-1h-pyrrole-2-carbaldehyde
33694-79-0 95%
50mg
$126.00 2024-04-20
A2B Chem LLC
AX27871-500mg
4-Bromo-1-methyl-1h-pyrrole-2-carbaldehyde
33694-79-0 95%
500mg
$340.00 2024-04-20
Aaron
AR01DX1N-2.5g
4-Bromo-1-methyl-1H-pyrrole-2-carbaldehyde
33694-79-0 95%
2.5g
$826.00 2025-02-09
A2B Chem LLC
AX27871-100mg
4-Bromo-1-methyl-1h-pyrrole-2-carbaldehyde
33694-79-0 95%
100mg
$170.00 2024-04-20

4-\u200bBromo-\u200b1-\u200bmethyl-1H-\u200bpyrrole-\u200b2-\u200bcarboxaldehyde 関連文献

4-\u200bBromo-\u200b1-\u200bmethyl-1H-\u200bpyrrole-\u200b2-\u200bcarboxaldehydeに関する追加情報

1H-Pyrrole-2-carboxaldehyde, 4-bromo-1-methyl

The compound 1H-Pyrrole-2-carboxaldehyde, 4-bromo-1-methyl (CAS No. 33694-79-0) is a valuable organic chemical that has garnered significant attention in recent years due to its unique properties and diverse applications. This compound belongs to the class of pyrrole derivatives, which are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. The structure of this compound features a pyrrole ring with a carboxaldehyde group at the 2-position and a bromine atom at the 4-position, along with a methyl group attached to the nitrogen atom at position 1. These structural features contribute to its reactivity and functionality.

Recent studies have highlighted the potential of 1H-Pyrrole-2-carboxaldehyde, 4-bromo-1-methyl in drug discovery. Researchers have explored its ability to act as a building block for constructing bioactive molecules. For instance, its aldehyde group can undergo various condensation reactions, such as the formation of imines or enamines, which are crucial in medicinal chemistry. Additionally, the bromine atom at the 4-position provides an excellent site for substitution reactions, enabling the introduction of diverse functional groups that can enhance bioavailability or target specificity.

In the field of agrochemistry, this compound has been investigated for its potential as a herbicide or fungicide. The pyrrole ring is known for its ability to interact with biological systems, and modifications to this structure can significantly influence its activity. Recent experiments have demonstrated that 1H-Pyrrole-2-carboxaldehyde, 4-bromo-1-methyl exhibits moderate activity against certain plant pathogens, suggesting its potential role in crop protection.

The synthesis of 1H-Pyrrole-2-carboxaldehyde, 4-bromo-1-methyl has been optimized through various routes. One common method involves the bromination of a methyl-substituted pyrrole derivative followed by oxidation to introduce the aldehyde group. This process typically requires precise control over reaction conditions to ensure high yields and purity. Researchers have also explored alternative synthetic pathways using catalytic methods or microwave-assisted synthesis to improve efficiency and reduce environmental impact.

From a toxicological perspective, understanding the safety profile of 1H-Pyrrole-2-carboxaldehyde, 4-bromo-1-methyl is essential for its application in pharmaceuticals and agrochemicals. Recent studies have focused on assessing its acute and chronic toxicity in animal models. Results indicate that while it exhibits low toxicity at therapeutic doses, further investigations are needed to evaluate long-term effects and potential genotoxicity.

In conclusion, 1H-Pyrrole-2-carboxaldehyde, 4-bromo-1-methyl (CAS No. 33694-79-0) is a versatile compound with promising applications across multiple disciplines. Its unique structure and reactivity make it an attractive candidate for further research and development. As advancements in synthetic methodologies and biological studies continue to unfold, this compound is expected to play an increasingly important role in the creation of novel drugs and agrochemicals.

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